HLCL-61 is a potent and selective PRMT5 (potent arginine methyltransferase 5) inhibitor. It shows no inhibitory activity against the type I (PRMT1 and PRMT4) and type II (PRMT7) PRMT family members. In vitro data shows HLCL-61 effectively inhibits symmetric arginine demethylation of histones H3 and H4 in AML samples. HLCL-61 treatment of cells showed decrease in cell vitality and effective in apoptosis promotion in MV-11 and THP-1 cells after 48 hours.
HLCL-61 hydrochloride
CAS No.:
VCID: VC0001895
Molecular Formula: C23H25ClN2O
Molecular Weight: 380.9 g/mol
Purity: ≥98% by HPLC
* For research use only. Not for human or veterinary use.

Description |
HLCL-61 hydrochloride is a potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5), a key enzyme involved in the regulation of various cellular processes, including gene expression and cell proliferation. This compound has garnered significant attention for its potential therapeutic applications, particularly in the treatment of acute myeloid leukemia (AML). Key Characteristics:
Solubility Data:
Biological ActivityHLCL-61 hydrochloride is primarily known for its inhibitory activity against PRMT5. It does not inhibit other members of the protein arginine methyltransferase family, such as PRMT1, PRMT4, and PRMT7 . This specificity makes it a valuable tool for studying the role of PRMT5 in cellular processes and for developing targeted therapies. Biological Effects:
Toxicological InformationHLCL-61 hydrochloride is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
Safety Precautions:
Research Findings and ApplicationsHLCL-61 hydrochloride has been studied extensively for its potential in treating AML. By inhibiting PRMT5, it disrupts the methylation of histones, which is crucial for gene regulation and cell proliferation. This disruption leads to decreased cell viability and increased apoptosis in AML cells . Research Highlights:
Handling and StorageTo ensure safe handling and storage of HLCL-61 hydrochloride:
Storage Conditions:
|
||||||||
---|---|---|---|---|---|---|---|---|---|
Product Name | HLCL-61 hydrochloride | ||||||||
Molecular Formula | C23H25ClN2O | ||||||||
Molecular Weight | 380.9 g/mol | ||||||||
IUPAC Name | 1-(9-ethylcarbazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrochloride | ||||||||
Standard InChI | InChI=1S/C23H24N2O.ClH/c1-3-25-21-10-6-5-9-19(21)20-14-17(12-13-22(20)25)15-24-16-18-8-4-7-11-23(18)26-2;/h4-14,24H,3,15-16H2,1-2H3;1H | ||||||||
Standard InChIKey | XYAVCNMZZKTEGR-UHFFFAOYSA-N | ||||||||
SMILES | CCN1C2=C(C=C(C=C2)CNCC3=CC=CC=C3OC)C4=CC=CC=C41.Cl | ||||||||
Canonical SMILES | CCN1C2=C(C=C(C=C2)CNCC3=CC=CC=C3OC)C4=CC=CC=C41.Cl | ||||||||
Appearance | Crystalline Solid | ||||||||
Purity | ≥98% by HPLC | ||||||||
Synonyms | 1-(9-ethyl-9H-carbazol-3-yl)-N-(2-methoxybenzyl)methanamine hydrochloride | ||||||||
Reference | 1. Leukemia. 2016 Apr;30(4):789-99. doi: 10.1038/leu.2015.308. Epub 2015 Nov 5. The dual epigenetic role of PRMT5 in acute myeloid leukemia: gene activation and repression via histone arginine methylation. Tarighat SS(1), Santhanam R(2), Frankhouser D(2), Radomska HS(2), Lai H(3), Anghelina M(2), Wang H(2), Huang X(1), Alinari L(2), Walker A(2), Caligiuri MA(2), Croce CM(4), Li L(5), Garzon R(2), Li C(3), Baiocchi RA(2), Marcucci G(5). Author information: (1)Molecular, Cellular, and Developmental Biology Graduate Program, The Ohio State University Comprehensive Cancer Center, Columbus, OH, USA. (2)Division of Hematology, Department of Medicine, The Ohio State University and The Ohio State University Comprehensive Cancer Center, Columbus, OH, USA. (3)Division of Medicinal Chemistry and Pharmacognosy, College of Pharmacy, The Ohio State University, Columbus, OH, USA. (4)Department of Molecular Virology, Immunology and Cancer Genetics, The Ohio State University and The Ohio State University Comprehensive Cancer Center, Columbus, OH, USA. (5)Gehr Family Leukemia Center, City of Hope Comprehensive Cancer Center, Duarte, CA, USA. Changes in the enzymatic activity of protein arginine methyltransferase (PRMT) 5 have been associated with cancer; however, the protein/'s role in acute myeloid leukemia (AML) has not been fully evaluated. Here, we show that increased PRMT5 activity enhanced AML growth in vitro and in vivo while PRMT5 downregulation reduced it. In AML cells, PRMT5 interacted with Sp1 in a transcription repressor complex and silenced miR-29b preferentially via dimethylation of histone 4 arginine residue H4R3. As Sp1 is also a bona fide target of miR-29b, the miR silencing resulted in increased Sp1. This event in turn led to transcription activation of FLT3, a gene that encodes a receptor tyrosine kinase. Inhibition of PRMT5 via sh/siRNA or a first-in-class small-molecule inhibitor (HLCL-61) resulted in significantly increased expression of miR-29b and consequent suppression of Sp1 and FLT3 in AML cells. As a result, significant antileukemic activity was achieved. Collectively, our data support a novel leukemogenic mechanism in AML where PRMT5 mediates both silencing and transcription of genes that participate in a /'yin-yang/' functional network supporting leukemia growth. As FLT3 is often mutated in AML and pharmacologic inhibition of PRMT5 appears feasible, the PRMT5-miR-29b-FLT3 network should be further explored as a novel therapeutic target for AML. | ||||||||
PubChem Compound | 17208222 | ||||||||
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume